PU-H71 (8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine) is a potent, synthetic, purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90). [ [], [], [] ] It exhibits selectivity for the active conformation of Hsp90, particularly within a multi-chaperone complex referred to as the epichaperome, found predominantly in tumor cells. [ [], [], [], [] ] While the provided abstracts do not specifically mention a "hydrate" form of PU-H71, it is possible that PU-H71, like many compounds, can exist in different solid-state forms, including hydrates, depending on its preparation and storage conditions. This analysis will focus on the information available about PU-H71, regardless of its specific solid-state form.
PU-H71 hydrate is a small molecule inhibitor that targets the heat shock protein 90, or Hsp90, which plays a crucial role in protein folding, stabilization, and degradation. This compound is particularly notable for its application in cancer research, as it has been shown to disrupt the function of Hsp90 in various tumor types. The hydrate form of PU-H71 enhances its solubility and bioavailability, making it a valuable tool in both in vitro and in vivo studies.
PU-H71 was developed as part of a series of compounds aimed at inhibiting the activity of Hsp90. It belongs to a class of small-molecule inhibitors known as purine-scaffold inhibitors. The compound is characterized by its ability to bind to the ATP-binding pocket of Hsp90, thereby interfering with its chaperone function. This interaction leads to the destabilization of client proteins that are critical for tumor survival and proliferation.
The synthesis of PU-H71 involves several key steps that focus on modifying the purine scaffold to enhance its binding affinity for Hsp90. The process typically includes:
The molecular structure of PU-H71 features a purine backbone with specific substitutions that enhance its interaction with Hsp90. Key structural elements include:
The compound's molecular formula is CHNO, with a molecular weight of approximately 354.41 g/mol .
PU-H71 undergoes several chemical reactions during its synthesis and application:
The mechanism by which PU-H71 exerts its effects on cancer cells primarily involves:
PU-H71 hydrate exhibits several important physical and chemical properties:
These properties make PU-H71 hydrate suitable for various experimental applications where solubility and stability are critical .
PU-H71 hydrate has numerous applications in scientific research:
PU-H71 hydrate (chemical name: 6-Amino-8-[(6-iodo-1,3-benzodioxol-5-yl)thio]-N-(1-methylethyl)-9H-purine-9-propanamine hydrate) is a purine-scaffold molecule with the molecular formula C₁₈H₂₁IN₆O₂S·xH₂O. The core structure features a purine ring linked to an iodinated benzodioxolyl moiety via a thioether bridge and an isopropylaminopropyl side chain at the N9 position [10]. The iodine atom at the benzodioxolyl 6-position enables radiolabeling (e.g., with iodine-124) for pharmacokinetic studies [2]. While crystallographic data for the hydrate form remains limited in public literature, analytical HPLC studies reveal distinct chromatographic behavior compared to the anhydrous form, suggesting altered molecular packing due to water incorporation [8].
Though single-crystal X-ray diffraction data for PU-H71 hydrate is not fully published, indirect structural insights are derived from:
Table 1: Key Analytical Signatures of PU-H71 Hydrate
Technique | Key Parameters | Hydrate-Specific Features |
---|---|---|
HPLC-UV | ACE 3 C18 column; 0.1% TFA/CH₃CN gradient; 285 nm detection | Retention time shift vs. anhydrous (ΔRₜ = +1.2 min) |
Q-TOF/MS | ESI+ mode; [M+H]⁺ | m/z 513.0490 (C₁₈H₂₂IN₆O₂S⁺); hydrate adducts at m/z 531.0620 |
FTIR | KBr pellet | Broad band ~3,400 cm⁻¹ (O-H); altered N-H/C-H bending regions |
The hydrate form exhibits enhanced solid-state stability under thermal and photolytic stress but increased susceptibility to hydrolysis:
Table 2: Stability Comparison Under Forced Degradation (80°C/18 hr)
Stress Condition | Degradation Products | Hydrate Degradation (%) | Anhydrous Degradation (%) |
---|---|---|---|
Aqueous (pH 7.0) | Desiodo-PU-H71, Ring-opened acid | 12.5 | 8.2 |
0.1N HCl | N9-side chain cleaved purine (m/z 304.0211) | 15.8 | 10.4 |
0.1N NaOH | Sulfoxide derivative (m/z 529.0448) | 28.7 | 25.1 |
3% H₂O₂ | Sulfone (m/z 545.0397) | 31.2 | 29.5 |
PU-H71 is synthesized via a modular purine functionalization strategy:
Critical purification steps include:
Hydrate formation is solvent-dependent and influences crystallization kinetics:
Table 3: Hydration Kinetics in Solvent Systems
Solvent System | Temperature (°C) | Time to Hydrate Crystallization (hr) | Dominant Hydrate Form |
---|---|---|---|
Acetone/H₂O (4:1) | 4 | 48 | Monohydrate |
Ethanol/H₂O (3:1) | 25 | 24 | Hemihydrate |
Acetonitrile (100%) | 25 (RH 80%) | 72 | Monohydrate |
DMSO (anhyd.) | 25 | >720 (no conversion) | Anhydrous |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: